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Compound of Interest

Compound Name: Egfr-IN-21

Cat. No.: B12421173

Technical Support Center: EGFR Mutation
Testing in FFPE Samples

This technical support center provides researchers, scientists, and drug development
professionals with best practices, troubleshooting guides, and frequently asked questions for
the preparation of Formalin-Fixed Paraffin-Embedded (FFPE) tissue samples for Epidermal
Growth Factor Receptor (EGFR) mutation testing.

Troubleshooting Guides

This section addresses specific issues that may arise during FFPE sample preparation and
analysis.

Issue: Low DNA Yield

e Question: My DNA yield from FFPE tissue is consistently low. What are the potential causes
and how can | improve it?

e Answer: Low DNA yield from FFPE samples is a common issue. Several factors throughout
the pre-analytical process can contribute to this problem. Consider the following:

o Tissue Input: Ensure a sufficient amount of tumor tissue is used for extraction. The
required amount can vary depending on the extraction kit and the tumor cellularity. For
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many applications, a minimum of 50ng of double-stranded DNA (dsDNA) is recommended
for Next-Generation Sequencing (NGS).[1]

o Fixation Time and Temperature: Prolonged fixation times (greater than 24-72 hours) and
fixation at room temperature can lead to significant DNA degradation.[2][3] Whenever
possible, use tissues fixed for a shorter duration. Some studies suggest that fixation at 4°C
can better preserve DNA integrity.[4][5][6]

o Tissue Type: Some tissues are inherently more difficult to extract DNA from, such as bone
or tissues with high fat content.

o Extraction Method: Not all DNA extraction kits are equal. Kits specifically designed for
FFPE tissues often include steps to reverse formalin cross-linking and can significantly
improve yield.[7]

o Deparaffinization: Incomplete removal of paraffin can inhibit downstream enzymatic
reactions. Ensure thorough deparaffinization, potentially by performing additional xylene
and ethanol washes.[8]

o Lysis: Incomplete tissue lysis will result in poor DNA recovery. Ensure the tissue is fully
digested by the lysis buffer, which may require overnight incubation.[8] For dense tissues,
mechanical homogenization prior to lysis can be beneficial.

Issue: Poor DNA Quality and Fragmentation

e Question: The DNA extracted from my FFPE samples is highly fragmented. How does this
impact my EGFR mutation analysis and what can | do about it?

o Answer: DNA fragmentation is an inherent consequence of the FFPE process. Formalin
fixation itself causes DNA strand breaks, and this damage can be exacerbated by factors like
prolonged fixation, high fixation temperatures, and the age of the block.[2][7][9] Highly
fragmented DNA can lead to:

o PCR Amplification Failure: If the DNA fragments are shorter than the target amplicon size
for your PCR assay, amplification will fail. It is recommended to design PCR amplicons to
be as short as possible (ideally under 300 base pairs) when working with FFPE DNA.[7]
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o Allele Dropout in Sequencing: Severe fragmentation can lead to the loss of one of the
alleles, resulting in a false homozygous call.

o Reduced Library Complexity in NGS: Highly fragmented DNA can result in lower quality
NGS libraries with reduced complexity, impacting the reliability of variant calling.

To mitigate the effects of fragmentation:

o Assess DNA Quality: Before proceeding with downstream applications, assess the quality
of your extracted DNA. Methods like gPCR-based integrity assays (e.g., calculating a QC
score) or electrophoresis-based systems that provide a DNA Integrity Number (DIN) or
Genomic Quality Number (GQN) can be informative.[1][6][10]

o Use Specialized Library Preparation Kits: For NGS, use library preparation kits specifically
designed for low-input, fragmented DNA. These kits are more efficient at converting small
DNA fragments into sequenceable library molecules.[11]

o Enzymatic Repair: Some commercial kits include enzymatic steps to repair DNA damage,
such as nicks and abasic sites, which can improve the performance of FFPE DNA in
downstream applications.[9]

Issue: PCR Inhibition

e Question: My PCR reactions with FFPE-derived DNA are showing signs of inhibition (e.g., no
amplification or high Ct values in gPCR). What are the common inhibitors and how can |
overcome this?

e Answer: PCR inhibition is a frequent challenge with FFPE samples. Inhibitors can be
introduced at various stages of sample preparation. Common sources of inhibition and
potential solutions include:

o Residual Paraffin: As mentioned, incomplete deparaffinization can leave residual wax that
inhibits DNA polymerase.[7]

o Cross-linking: Formalin-induced cross-links between DNA and proteins can block
polymerase progression.[2] Ensure your DNA extraction protocol includes a robust
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proteinase K digestion and a heat-induced reverse cross-linking step (e.g., incubation at
90°C).[7]

o Contaminants from Extraction: Reagents from the extraction process, such as salts or
ethanol, can be carried over and inhibit PCR. Ensure all wash steps in your DNA
purification protocol are performed correctly.

o Fragmented DNA lItself: High concentrations of fragmented DNA can act as a PCR
inhibitor.[12]

To troubleshoot PCR inhibition:

o Dilute the DNA Template: Diluting the DNA template can often reduce the concentration of
inhibitors to a level that is tolerated by the polymerase.

o Increase Polymerase Concentration: Using a higher concentration of a robust DNA
polymerase can help overcome the effects of some inhibitors.[12]

o Use PCR Additives: Additives such as bovine serum albumin (BSA) can help to sequester
inhibitors.

o Re-purify the DNA: If inhibition is persistent, consider re-purifying the DNA sample.
Issue: Sequencing Artifacts

e Question: | am observing a high rate of C>T/G>A transitions in my NGS data from FFPE
samples. Are these real mutations?

o Answer: While some of these may be true mutations, a high prevalence of C>T and G>A
transitions is a well-documented artifact of formalin fixation.[13][14] This is caused by the
deamination of cytosine to uracil, which is then read as thymine by DNA polymerase during
amplification. These artifacts can complicate the interpretation of sequencing data, especially
when looking for low-frequency mutations.

Strategies to address sequencing artifacts include:

o Use of Uracil-DNA Glycosylase (UDG): Treating the DNA with UDG prior to PCR
amplification can remove the uracil bases, thus reducing these artifacts.[15] Some DNA
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extraction and library preparation kits incorporate this step.

o Bioinformatic Filters: Specialized bioinformatic pipelines can be used to identify and filter
out characteristic FFPE artifacts.

o Comparison with a Reference Sample: If available, comparing the sequencing data to that
from a matched fresh-frozen sample can help distinguish true mutations from artifacts.

Frequently Asked Questions (FAQs)
Pre-analytical Stage
e Q1: What is the ideal fixation time for FFPE samples intended for EGFR mutation testing?

o Al: The recommended fixation time is between 6 and 72 hours.[3] Shorter fixation times
(e.q., 6-24 hours) are generally preferred to minimize DNA and RNA degradation.[2]

e Q2: Does the type of fixative matter?

o A2: Yes. 10% neutral buffered formalin (NBF) is the standard and recommended fixative.
[1][3] Unbuffered formalin can lead to the formation of formic acid, which causes extensive
DNA degradation.[2]

* Q3: My sample requires decalcification. Which method should | use to preserve DNA for
molecular analysis?

o A3: For samples requiring decalcification, such as bone metastases, it is crucial to use a
method that preserves nucleic acid integrity. EDTA-based decalcification is strongly
recommended over acid-based methods (e.g., hydrochloric or formic acid), which cause
severe DNA degradation.[16][17][18][19] Studies have shown that DNA extracted from
EDTA-decalcified FFPE tissues is suitable for NGS analysis.[16][17]

DNA Extraction and Quality Control
e Q4: How many unstained slides should | provide for EGFR mutation testing?

o A4: The number of slides required depends on the tissue size and tumor cellularity.
Generally, 5-10 unstained sections of 5-10 microns thickness are requested.[20][21] It is
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also recommended to provide an adjacent H&E stained slide for pathological review to
identify the tumor-rich area.[20]

e Q5: What are the key quality control metrics for DNA extracted from FFPE samples?
o A5: Key QC metrics include:

= DNA Concentration: Typically measured using fluorometric methods (e.g., Qubit), which
specifically quantify dsDNA and are more accurate than spectrophotometric methods
(e.g., NanoDrop) for FFPE DNA.[22]

» Purity: Assessed by spectrophotometry using the 260/280 and 260/230 ratios. The ideal
260/280 ratio is ~1.8. Low ratios may indicate protein contamination, while low 260/230
ratios can suggest contamination with other reagents.

» Integrity/Fragmentation: Evaluated using methods that provide a measure of the
average fragment size, such as qPCR-based assays or automated electrophoresis.[6]
[10]

Downstream Analysis
e Q6: What is the minimum tumor cellularity required for reliable EGFR mutation detection?

o A6: The required tumor cellularity depends on the sensitivity of the detection method. For
direct sequencing, a tumor content of at least 50% is often required.[23] More sensitive
methods like real-time PCR or digital PCR can detect mutations in samples with as low as
1% mutant DNA.[23]

¢ Q7: Can cytology smears be used for EGFR mutation testing?

o AT: Yes, cytology smears can be used for EGFR mutation testing, provided there is a
sufficient amount of tumor material present.[20]

Quantitative Data Summary

Table 1: Impact of Fixation Conditions on DNA Quality
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Parameter Condition 1 Condition 2 Impact on DNA Reference
Longer fixation
Fixation Time < 24 hours > 72 hours increases DNA [2]
fragmentation.
Cold fixation
Fixation 4°C (Cold Room results in better AYE][6]
Temperature Fixation) Temperature DNA yield and
integrity.
Unbuffered
formalin leads to
o Neutral Buffered o
Fixative pH Unbuffered acid-induced [1][2]
(pH 6.8-7.2)
DNA
degradation.

Table 2: Recommended DNA Quality Control Metrics for NGS

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.scielo.br/j/bdj/a/DYNQZV3qq4ZnM74DGp8f8tC/?format=pdf
https://www.researchgate.net/publication/335956354_Formalin_fixation_at_low_temperature_provides_better_yield_and_integrity_of_DNA
https://www.researchgate.net/publication/391381544_Effect_of_storage_temperature_on_nucleic_acid_quality_in_formalin-fixed_paraffin-embedded_tissue_samples
https://pmc.ncbi.nlm.nih.gov/articles/PMC7042205/
https://swissbiobanking.ch/2022/wp-content/uploads/2024/11/SBP_Recommendations_DNA_FFPE.pdf
https://www.scielo.br/j/bdj/a/DYNQZV3qq4ZnM74DGp8f8tC/?format=pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12421173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization
Check Availability & Pricing

. Recommended .
QC Metric Method Rationale Reference
Value
Ensures
DNA Fluorometry sufficient input
] ) =10 ng/pl ) [24]
Concentration (e.g., Qubit) for library
preparation.
Indicates
) Spectrophotomet
DNA Purity freedom from
ry (e.g., ~1.8 )
(A260/280) protein
NanoDrop) o
contamination.
Indicates
) Spectrophotomet
DNA Purity freedom from
ry (e.g., >15 [16]
(A260/230) solvent/salt
NanoDrop) o
contamination.
) Alower ACq
DNA Integrity gPCR-based o
<5 indicates less [24]
(ACQq) assay )
fragmentation.
Percentage of
fragments >200
' nucleotides;
DNA Integrity Automated o
) >30% indicates [24]
(DV200) Electrophoresis o
suitability for

some library prep

kits.

Experimental Protocols

Protocol 1: DNA Extraction from FFPE Tissue (Generic)

o Deparaffinization:

o Add 1 ml of xylene to the FFPE sections in a microcentrifuge tube. Vortex vigorously and

centrifuge. Remove the supernatant. Repeat this step.
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o Add 1 ml of 100% ethanol to wash the pellet. Vortex and centrifuge. Remove the
supernatant. Repeat with a lower concentration of ethanol (e.g., 90%, 70%).

o Air dry the pellet to remove residual ethanol.

» Lysis and Protein Digestion:

o Resuspend the pellet in a lysis buffer containing proteinase K.

o Incubate at 56°C for 1 hour to overnight, until the tissue is completely lysed.
» Reverse Cross-linking:

o Incubate the lysate at 90°C for 1 hour to reverse formalin cross-links.
e DNA Purification:

o Follow the manufacturer's instructions for the chosen FFPE DNA purification kit, which
typically involves binding the DNA to a silica membrane, washing away contaminants, and
eluting the purified DNA.

Protocol 2: Assessment of DNA Integrity using a qPCR-based Assay

e Primer Design: Design two primer pairs for a housekeeping gene, one that amplifies a short
fragment (~100 bp) and another that amplifies a longer fragment (~300-400 bp).

¢ PCR Reaction: Set up gPCR reactions for both primer pairs using a standardized amount of
the extracted FFPE DNA.

e Data Analysis:
o Determine the Ct (threshold cycle) value for both the short and long amplicons.
o Calculate the ACq = Ct(long amplicon) - Ct(short amplicon).

o Asmaller ACq value indicates better DNA integrity.

Visualizations
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Caption: EGFR signaling pathway activation and downstream effects.
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FFPE Sample Preparation Workflow for EGFR Testing
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Caption: Workflow for FFPE sample preparation and EGFR analysis.
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Troubleshooting Logic for Poor PCR/NGS Results

Poor PCR/NGS Results
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(Dilute DNA, add BSA, re-purify)

Use UDG and/or
Bioinformatic Filters

Successful Analysis
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Caption: Decision tree for troubleshooting poor PCR/NGS results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Best practices for FFPE tissue sample preparation for
EGFR mutation testing.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12421173#best-practices-for-ffpe-tissue-sample-
preparation-for-egfr-mutation-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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